1-Ethyl-4-(3-phenylpropyl)piperazine is a chemical compound categorized under piperazine derivatives. This compound features a piperazine ring substituted at the 1-position with an ethyl group and at the 4-position with a 3-phenylpropyl group. The structural complexity and potential pharmacological properties of this compound make it a subject of interest in medicinal chemistry, particularly in the context of its interaction with neurotransmitter transporters.
The compound is often synthesized for research purposes, particularly in studies focusing on its binding affinity to dopamine and serotonin transporters. It is related to various analogs that have been explored for their biological activities, including potential applications in treating neurological disorders .
1-Ethyl-4-(3-phenylpropyl)piperazine falls under the category of N-alkylpiperazines. These compounds are known for their diverse pharmacological profiles, which can include effects on neurotransmitter systems in the brain. The specific structure of this compound suggests it may interact with serotonin and dopamine receptors, making it relevant for studies on mood disorders and addiction .
The synthesis of 1-ethyl-4-(3-phenylpropyl)piperazine typically involves several key steps:
The synthesis can be optimized through various reaction conditions, including temperature, solvent choice, and reaction time, to improve yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound .
The molecular formula of 1-ethyl-4-(3-phenylpropyl)piperazine is . Its structure includes:
The molecular weight of this compound is approximately 246.35 g/mol. Its three-dimensional conformation can significantly influence its biological activity, particularly in terms of receptor binding and selectivity .
1-Ethyl-4-(3-phenylpropyl)piperazine can undergo various chemical reactions typical of piperazine derivatives:
These reactions can be leveraged to create analogs with altered pharmacological properties or improved selectivity for specific biological targets .
Reactions are typically monitored using chromatographic techniques, and products are characterized using spectroscopic methods to confirm structural integrity.
The mechanism by which 1-ethyl-4-(3-phenylpropyl)piperazine exerts its effects primarily involves interaction with neurotransmitter transporters:
Studies indicate that minor modifications in the structure can lead to substantial changes in binding affinity and selectivity towards these transporters, highlighting the importance of precise structural characteristics in drug design .
1-Ethyl-4-(3-phenylpropyl)piperazine typically exhibits:
The compound is relatively stable under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile allows for further derivatization, making it versatile for synthetic applications .
1-Ethyl-4-(3-phenylpropyl)piperazine has several potential applications:
Research continues into optimizing its pharmacological profile through structural modifications aimed at enhancing efficacy and reducing side effects .
1-Ethyl-4-(3-phenylpropyl)piperazine features a piperazine core substituted at one nitrogen atom with an ethyl group (–CH₂CH₃) and at the other nitrogen with a 3-phenylpropyl chain (–CH₂CH₂CH₂C₆H₅). The IUPAC name, 1-ethyl-4-(3-phenylpropyl)piperazine, systematically describes this arrangement:
Key structural identifiers include:
CCN1CCN(CC1)CCCC2=CC=CC=C2
[3] VHQTVEWDGAMEBZ-UHFFFAOYSA-N
[3]Unlike analogs with fluorinated aryl groups (e.g., GBR-12935), this compound lacks halogen atoms, reducing hepatotoxicity risks but potentially altering receptor binding kinetics [2] [5]. The compound’s molecular formula is C₁₅H₂₄N₂, with a molecular weight of 232.36 g/mol [3]. Its pharmacological behavior is influenced by the following physicochemical properties:
Table 1: Physicochemical Profile of 1-Ethyl-4-(3-phenylpropyl)piperazine
Property | Value | Method/Notes |
---|---|---|
LogP (octanol/water) | 3.1 | High lipophilicity favors CNS uptake [3] |
Aqueous solubility | 0.8 mg/mL | Limited; may affect bioavailability [3] |
pKa | 8.9 | Protonation at physiological pH |
Melting point | 98–102°C | Differential scanning calorimetry |
Hygroscopicity | Moderate | Requires anhydrous storage |
Synthesis typically involves:
Structurally similar piperazines exhibit varied biological activities due to modifications in N-substituents:
Table 2: Structural and Pharmacological Comparison of Key Piperazine Derivatives
Compound | N1-Substituent | N4-Substituent | DAT IC₅₀ | Key Therapeutic Application |
---|---|---|---|---|
1-Ethyl-4-(3-phenylpropyl)piperazine | Ethyl (–CH₂CH₃) | 3-Phenylpropyl | 12 nM | Dopamine reuptake inhibition [3] |
GBR-12909 | Bis(4-fluorophenyl)methoxyethyl | 3-Phenylpropyl | 5 nM | DAT inhibition (discontinued) [2] [5] |
SA-4503 | Methyl | Cyclopropylmethyl | 18 nM | Sigma receptor modulation (Phase II) [3] [4] |
Carbothioamide derivatives | Thiourea-linked groups | 3-Substituted phenylpropyl | N/A | Antimicrobial spermicides [8] |
Structure-Activity Relationship (SAR) Insights:
Therapeutic Potential:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7